2-(3,4-Dichlorophenyl)ethanol chemical and physical properties
2-(3,4-Dichlorophenyl)ethanol chemical and physical properties
An In-depth Technical Guide to 2-(3,4-Dichlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of 2-(3,4-Dichlorophenyl)ethanol. The information is intended for professionals in research and development, particularly in the fields of medicinal chemistry and drug development, where this compound may serve as a key intermediate.
Core Chemical and Physical Properties
2-(3,4-Dichlorophenyl)ethanol, also known as 3,4-Dichlorophenethyl Alcohol, is a halogenated aromatic alcohol. Its core properties are summarized in the tables below.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 2-(3,4-dichlorophenyl)ethanol[1] |
| CAS Number | 35364-79-5[1][2] |
| Molecular Formula | C₈H₈Cl₂O[1][2] |
| Molecular Weight | 191.05 g/mol [1] |
| Canonical SMILES | C1=CC(=C(C=C1CCO)Cl)Cl[1] |
| InChI Key | GITOMJDYNUMCOV-UHFFFAOYSA-N[1] |
| Synonyms | 3,4-Dichlorophenethyl Alcohol, Benzeneethanol, 3,4-dichloro-[1][2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | Colorless to light yellow clear liquid |
| Boiling Point | 165 °C at 14 mmHg |
| XLogP3 | 3.2[1] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 1[1] |
| Rotatable Bond Count | 2[1] |
Table 3: Safety and Hazard Information
| Hazard Statement | GHS Code |
| Causes skin irritation | H315[1] |
| Causes serious eye irritation | H319[1] |
| May cause respiratory irritation | H335[1] |
| Harmful if swallowed | H302 (50% of notifications)[1] |
| Harmful in contact with skin | H312 (50% of notifications)[1] |
| Harmful if inhaled | H332 (50% of notifications)[1] |
Experimental Protocols
Generalized Protocol 1: Reduction of 3,4-Dichlorophenylacetic Acid
This method involves the reduction of a carboxylic acid to a primary alcohol using a reducing agent such as borane-tetrahydrofuran complex (BH₃-THF).
Materials:
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3,4-Dichlorophenylacetic acid
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Borane-tetrahydrofuran complex (BH₃-THF) solution (e.g., 1 M in THF)
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Anhydrous tetrahydrofuran (THF)
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Methanol or Ethanol (for quenching)
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Diethyl ether or Ethyl acetate (for extraction)
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Aqueous hydrochloric acid (e.g., 1 M HCl)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-Dichlorophenylacetic acid in anhydrous THF.
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Cool the solution to 0 °C in an ice bath.
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Slowly add the borane-tetrahydrofuran complex solution dropwise to the stirred solution of the carboxylic acid.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).
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Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol or ethanol until gas evolution ceases.
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Acidify the mixture with 1 M HCl.
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Extract the aqueous layer with diethyl ether or ethyl acetate.
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Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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The crude 2-(3,4-Dichlorophenyl)ethanol can be purified by column chromatography on silica gel.
Generalized Protocol 2: Grignard Reaction with 3,4-Dichlorobenzaldehyde
This protocol describes a two-step synthesis: first, the preparation of a methyl Grignard reagent, followed by its reaction with 3,4-Dichlorobenzaldehyde.
Materials:
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Magnesium turnings
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Anhydrous diethyl ether or THF
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Methyl bromide or methyl iodide
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3,4-Dichlorobenzaldehyde
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
Procedure: Part A: Preparation of Methylmagnesium Bromide (Grignard Reagent)
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Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.
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Place magnesium turnings in a round-bottom flask.
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Add a small volume of anhydrous diethyl ether and a crystal of iodine (as an initiator).
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Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
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Continue the dropwise addition of the methyl bromide solution to maintain a gentle reflux.
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After the addition is complete, reflux the mixture gently until most of the magnesium has reacted.
Part B: Reaction with 3,4-Dichlorobenzaldehyde
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Cool the freshly prepared Grignard reagent in an ice bath.
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Slowly add a solution of 3,4-Dichlorobenzaldehyde in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
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Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
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Extract the product into diethyl ether.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1-(3,4-dichlorophenyl)ethanol.
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Purify the crude product by column chromatography.
Visualizations
Synthesis Workflow Diagram
Caption: Generalized synthetic pathways to 2-(3,4-Dichlorophenyl)ethanol.
Analytical Workflow Diagram
